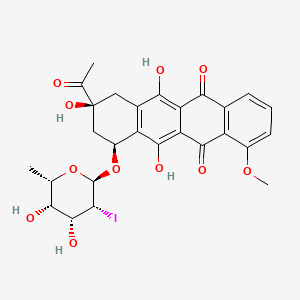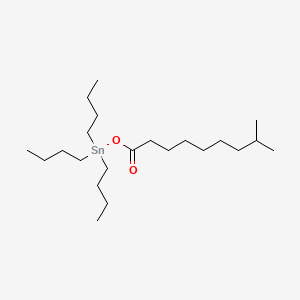
Tributyl(isodecanoyloxy)stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tributyl(isodecanoyloxy)stannane is an organotin compound with the molecular formula
C22H46O2Sn
. It is characterized by the presence of three butyl groups and an isodecanoyloxy group attached to a tin atom. This compound is used in various chemical reactions and has applications in different fields, including organic synthesis and industrial processes.Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tributyl(isodecanoyloxy)stannane can be synthesized through the reaction of tributyltin chloride with isodecanoic acid in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the base neutralizing the hydrochloric acid formed during the process. The general reaction scheme is as follows:
Bu3SnCl+C10H19COOH→Bu3SnOCOC10H19+HCl
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
Tributyl(isodecanoyloxy)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides and other organotin compounds.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The isodecanoyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alcohols can replace the isodecanoyloxy group.
Major Products Formed
Oxidation: Tin oxides and other organotin derivatives.
Reduction: Lower oxidation state tin compounds.
Substitution: New organotin compounds with different functional groups.
Applications De Recherche Scientifique
Tributyl(isodecanoyloxy)stannane has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Catalysis: The compound acts as a catalyst in various chemical reactions, including polymerization and cross-coupling reactions.
Biological Studies: It is used in studies related to the biological activity of organotin compounds, including their potential as antifungal and antibacterial agents.
Industrial Applications: The compound is used in the production of coatings, plastics, and other materials where organotin compounds are required.
Mécanisme D'action
The mechanism by which tributyl(isodecanoyloxy)stannane exerts its effects involves the interaction of the tin atom with various molecular targets. The tin atom can form bonds with different functional groups, facilitating reactions such as catalysis and substitution. The isodecanoyloxy group can also participate in reactions, providing additional reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tributyltin chloride: Similar in structure but lacks the isodecanoyloxy group.
Tributyltin hydride: Contains a hydrogen atom instead of the isodecanoyloxy group.
Tributyltin acetate: Contains an acetate group instead of the isodecanoyloxy group.
Uniqueness
Tributyl(isodecanoyloxy)stannane is unique due to the presence of the isodecanoyloxy group, which imparts specific reactivity and properties. This makes it particularly useful in certain synthetic and industrial applications where other organotin compounds may not be as effective.
Propriétés
Numéro CAS |
93805-32-4 |
|---|---|
Formule moléculaire |
C22H46O2Sn |
Poids moléculaire |
461.3 g/mol |
Nom IUPAC |
tributylstannyl 8-methylnonanoate |
InChI |
InChI=1S/C10H20O2.3C4H9.Sn/c1-9(2)7-5-3-4-6-8-10(11)12;3*1-3-4-2;/h9H,3-8H2,1-2H3,(H,11,12);3*1,3-4H2,2H3;/q;;;;+1/p-1 |
Clé InChI |
XZEOTXSVDUUCDW-UHFFFAOYSA-M |
SMILES canonique |
CCCC[Sn](CCCC)(CCCC)OC(=O)CCCCCCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


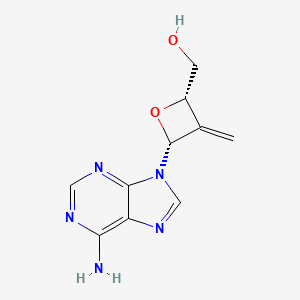


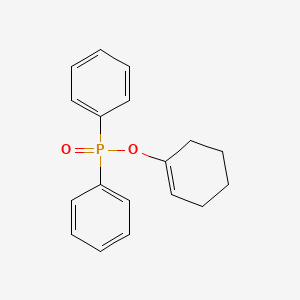
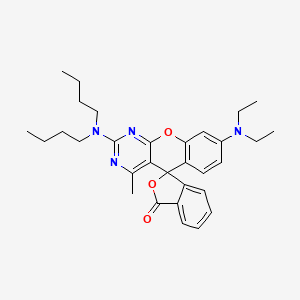
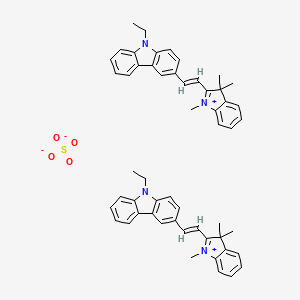
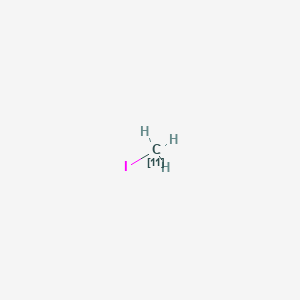


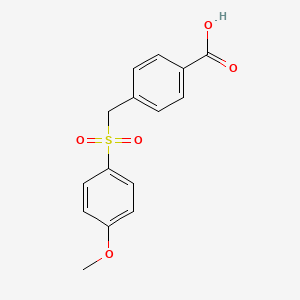

![10-chloro-19-ethyl-18-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-14-one](/img/structure/B12792875.png)

